
2-(3,3-Difluorocyclobutyl)acetic acid
Overview
Description
2-(3,3-Difluorocyclobutyl)acetic Acid is a chemical compound with the molecular formula C6H8F2O2 . It is used as a reactant in the preparation of piperazine derivatives as RORγ modulators .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H8F2O2 . Unfortunately, the specific structural details are not provided in the available sources.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 150.12 . It is recommended to be stored at 2-8°C . Unfortunately, other specific physical and chemical properties are not provided in the available sources.Scientific Research Applications
Synthesis and Chemical Properties
- High-yield Synthesis Techniques: A study by Zhao et al. (2015) demonstrated the effective use of acetic acid as a modifier in the synthesis of MIL-101(Cr), a metal-organic framework (MOF), highlighting the role of acetic acid in enhancing yield and surface area properties of MOFs (Zhao et al., 2015).
- Building Block Synthesis: Ryabukhin et al. (2018) discussed the synthesis of building blocks, including 2-(3,3-difluorocyclobutyl)acetic acid, for various chemical applications, emphasizing the versatility and utility of these compounds in chemical synthesis (Ryabukhin et al., 2018).
Biochemical and Pharmaceutical Research
- Antibacterial Activity: El-Hashash et al. (2015) explored the use of 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a compound related to this compound, in synthesizing heterocyclic compounds with potential antibacterial activities (El-Hashash et al., 2015).
- Anti-HIV Activity: Danel et al. (1996) investigated the synthesis and anti-HIV activity of novel 6-benzyluracil analogues, highlighting the potential of this compound derivatives in antiviral therapies (Danel et al., 1996).
Material Science and Engineering
- Bio-Oil Reforming: Zhang et al. (2018) discussed the role of acetic acid, a key component related to this compound, in the steam reforming of bio-oil for hydrogen generation, an important process in sustainable energy research (Zhang et al., 2018).
Chemistry and Catalysis
- Catalytic Processes: Rachmady and Vannice (2000) explored the hydrogenation of acetic acid over platinum-supported catalysts, a study relevant to understanding the behavior of similar carboxylic acids like this compound in catalytic processes (Rachmady & Vannice, 2000).
Mechanism of Action
Target of Action
It is used as a reactant in the preparation of piperazine derivatives, which are known to modulate the activity of the retinoic acid-related orphan receptor gamma (rorγ) .
Mode of Action
As a reactant in the synthesis of piperazine derivatives, it may contribute to the structural features that allow these compounds to interact with RORγ .
Biochemical Pathways
Rorγ, the target of the piperazine derivatives it helps synthesize, plays a crucial role in several biological processes, including immune response, metabolism, and circadian rhythm .
Result of Action
The piperazine derivatives it helps synthesize are known to modulate rorγ activity, which could have various downstream effects depending on the specific biological context .
Safety and Hazards
The safety data sheet for 2-(3,3-Difluorocyclobutyl)acetic Acid indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Biochemical Analysis
Biochemical Properties
2-(3,3-Difluorocyclobutyl)acetic acid plays a significant role in biochemical reactions, particularly as a reactant in the preparation of piperazine derivatives that act as RORγ modulators . The compound interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may interact with enzymes involved in metabolic pathways, altering their catalytic efficiency and substrate specificity. The nature of these interactions can vary, ranging from competitive inhibition to allosteric modulation, depending on the specific enzyme and the concentration of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard storage conditions, but its stability may be affected by factors such as temperature, pH, and exposure to light . Over time, degradation products may form, potentially altering the compound’s biological activity. Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or reducing inflammation. At higher doses, toxic or adverse effects may be observed, including cellular toxicity or disruption of normal physiological processes . Threshold effects have been noted, where a specific dosage range elicits a significant biological response, beyond which the effects may plateau or become detrimental.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound may be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can further influence cellular processes . These interactions can affect the levels of metabolites and the overall metabolic balance within cells, potentially impacting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cell membranes by transporters such as organic anion transporters or facilitated diffusion mechanisms . Once inside the cell, this compound can localize to specific cellular compartments, where it may accumulate and exert its biological effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery . This localization can affect the compound’s activity and function, as it may interact with different biomolecules in distinct subcellular environments.
Properties
IUPAC Name |
2-(3,3-difluorocyclobutyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c7-6(8)2-4(3-6)1-5(9)10/h4H,1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOWIPYSYJEWHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857369 | |
| Record name | (3,3-Difluorocyclobutyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373503-48-0 | |
| Record name | (3,3-Difluorocyclobutyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,3-difluorocyclobutyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene](/img/structure/B1403867.png)

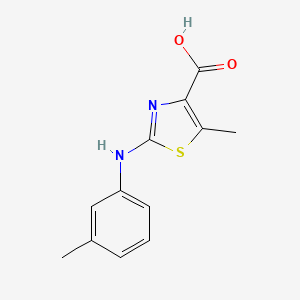

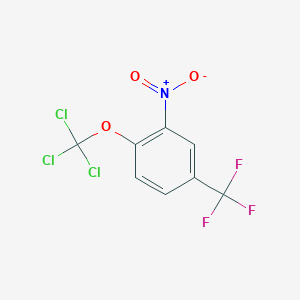

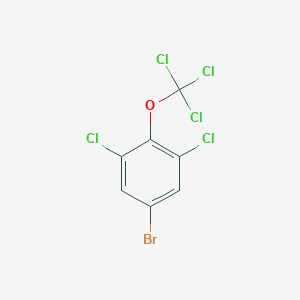
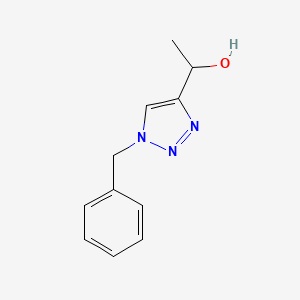
![4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1403881.png)


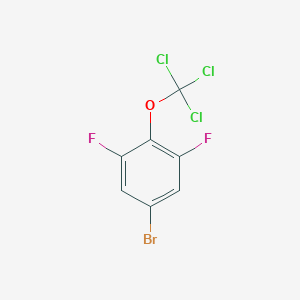

![2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1403889.png)
